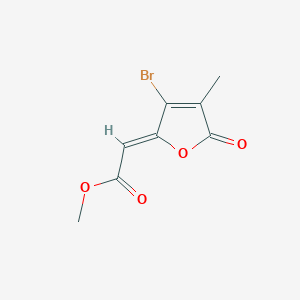

Methyl (Z)-(3-bromo-4-methyl-5-oxofuran-2(5H)-ylidene)ethanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Esters can be made from carboxylic acids and alcohols. The two combine together, losing a molecule of water in the process . This is known as esterification .Molecular Structure Analysis

Esters have the general formula RCOOR’, where R may be a hydrogen atom, an alkyl group, or an aryl group, and R’ may be an alkyl group or an aryl group but not a hydrogen atom .Chemical Reactions Analysis

Esters can undergo a number of reactions. For example, they can be hydrolyzed in the presence of an acid such as dilute hydrochloric acid or dilute sulfuric acid to produce carboxylic acids and alcohols .Physical And Chemical Properties Analysis

Esters are polar molecules and have considerably lower boiling points than their isomeric carboxylic acids counterparts . They are also somewhat soluble in water .科学的研究の応用

Monoterpenes are naturally occurring compounds found in essential oils. They consist of two linked isoprene units and exhibit diverse pharmacological properties. The basic structure of monoterpenes can be acyclic, monocyclic, or bicyclic. Due to their low molecular weight, many monoterpenes exist in the form of essential oils . Figure 1 illustrates the division of monoterpenes:

!Monoterpene Division

Structural Modifications

The link between biological activity and structural modifications of monoterpenes is crucial. Researchers explore introducing functional groups or modifying existing structures to enhance specific properties. Our compound’s structure can be further optimized for targeted applications.

作用機序

Mode of Action

Esters, in general, are known to undergo hydrolysis in the presence of water or dilute acids, a reaction catalyzed by the presence of a dilute acid like hydrochloric acid or sulfuric acid . This process splits them into carboxylic acids (or their salts) and alcohols .

Pharmacokinetics

Esters are generally known to be hydrolyzed in the body into their constituent alcohols and carboxylic acids, which can then be further metabolized or excreted .

Result of Action

The hydrolysis of esters, in general, results in the production of alcohols and carboxylic acids, which can have various effects depending on their specific structures and the biological context .

Action Environment

Factors such as temperature, ph, and the presence of catalysts can significantly influence the rate and extent of ester hydrolysis .

Safety and Hazards

特性

IUPAC Name |

methyl (2Z)-2-(3-bromo-4-methyl-5-oxofuran-2-ylidene)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO4/c1-4-7(9)5(13-8(4)11)3-6(10)12-2/h3H,1-2H3/b5-3- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOKPGZYFWLVXRH-HYXAFXHYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=O)OC)OC1=O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(/C(=C/C(=O)OC)/OC1=O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (Z)-(3-bromo-4-methyl-5-oxofuran-2(5H)-ylidene)ethanoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N'-(piperazine-1,4-diylbis(propane-3,1-diyl))bis(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide)](/img/structure/B2579113.png)

![2-{3-[(1-acetyl-5-bromo-2-methyl-2,3-dihydro-1H-indol-6-yl)sulfonyl]propanoyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2579124.png)

![1-[4-(4-Methyl-1,3-thiazol-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2579126.png)

![9-(4-ethoxyphenyl)-3-ethyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2579128.png)

![2-[[6-(3,4-Dimethoxyphenyl)-3-pyridazinyl]thio]-1-(1-pyrrolidinyl)ethanone](/img/structure/B2579131.png)

![4-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2579132.png)

![But-3-ynyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate](/img/structure/B2579134.png)